2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan
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Description
“2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan” is a chemical compound with the molecular formula C13H11ClN2O3 . It has a molecular weight of 278.69 g/mol . The compound is also known by other names such as “(Z)-1-(furan-2-yl)ethylideneamino] N-(4-chlorophenyl)carbamate” and “AKOS005109025” among others .
Molecular Structure Analysis
The compound has a complex structure that includes a furan ring, a carbonyl group, and a chloroaniline group . The InChI string representation of the compound is "InChI=1S/C13H11ClN2O3/c1-9(12-3-2-8-18-12)16-19-13(17)15-11-6-4-10(14)5-7-11/h2-8H,1H3,(H,15,17)/b16-9-" . The compound’s SMILES representation is "C/C(=N/OC(=O)NC1=CC=C(C=C1)Cl)/C2=CC=CO2" .Physical and Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 3.4, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 278.0458199 g/mol . The compound has a topological polar surface area of 63.8 Ų . It has a heavy atom count of 19 . The compound has a formal charge of 0 . Its complexity, as computed by Cactvs, is 341 .Scientific Research Applications
1. Synthesis of Furan Derivatives
Research demonstrates the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters via direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives. This process highlights the potential for creating high-value-added furan derivatives under mild conditions (Gabriele et al., 2012).
2. Photochemical Preparation of Heterocycles
Another study explores the easy photochemical preparation of 2-Dimethylaminophenylfurans and related heterocycles. This process involves photolysis of 4-chloro-N,N-dimethylaniline in the presence of furan, demonstrating a methodology for creating complex furan structures (Guizzardi et al., 2000).
3. Paterno-Buchi Photocyclization
The Paterno-Buchi photocyclization of 2-siloxyfurans with carbonyl compounds reveals notable substituent effects on regioselectivity in the formation of bicyclic exo-oxetanes. This study contributes to understanding the photoreaction mechanisms involving furan compounds (Abe, Torii, & Nojima, 2000).
4. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans
A significant advancement is seen in Cobalt(III)-catalyzed synthesis of indazoles and furans via C–H bond functionalization. This method offers a cost-effective and efficient route for assembling heterocycles, crucial for pharmaceutical and materials research (Hummel & Ellman, 2014).
Properties
IUPAC Name |
[(Z)-1-(furan-2-yl)ethylideneamino] N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-9(12-3-2-8-18-12)16-19-13(17)15-11-6-4-10(14)5-7-11/h2-8H,1H3,(H,15,17)/b16-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKQIRMLOVMLNU-SXGWCWSVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC1=CC=C(C=C1)Cl)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)NC1=CC=C(C=C1)Cl)/C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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